molecular formula C9H18N2 B3115497 2-Azaspiro[4.5]decan-4-amine CAS No. 2098057-86-2

2-Azaspiro[4.5]decan-4-amine

Cat. No.: B3115497
CAS No.: 2098057-86-2
M. Wt: 154.25 g/mol
InChI Key: JQYIZSBKOZYAQL-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-4-amine is a heterocyclic compound characterized by a spiro linkage, where an azetidine ring is fused to a decane ring.

Mechanism of Action

Target of Action

The primary target of 2-Azaspiro[4.5]decan-4-amine is the SHP2 protein , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene . SHP2 plays a crucial role in cell growth and differentiation via the MAPK signaling pathway . It also plays an important role in the programmed cell death pathway (PD-1/PD-L1) .

Mode of Action

This compound acts as an allosteric inhibitor of SHP2 . It inserts into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .

Biochemical Pathways

The inhibition of SHP2 by this compound affects multiple oncogenic cell-signaling cascades such as RAS-ERK and JAK-STAT . These pathways are involved in cell proliferation, survival, and differentiation, and their dysregulation is often associated with various types of cancer .

Pharmacokinetics

The pharmacokinetics of 2-Azaspiro[4Similar compounds have been found to have moderate potency, selectivity, and oral bioavailability .

Result of Action

The inhibition of SHP2 by this compound can lead to the suppression of the aforementioned oncogenic signaling pathways . This can result in decreased cell proliferation and survival, potentially leading to the regression of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of formation of impurities in the compound depends on factors such as its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Azaspiro[4.5]decan-4-amine are not fully understood yet. It has been identified as a key component in the synthesis of important biologically active compounds .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the limited available research. It is known that the compound is promising for the production of important biologically active compounds .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been found to be involved in the synthesis of important biologically active compounds .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the formation of a related compound, ImpA, from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the compound is promising for the production of important biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-4-amine can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoroalkylated derivatives can be formed through difluoroalkylation reactions .

Scientific Research Applications

2-Azaspiro[4.5]decan-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decan-4-amine is unique due to its specific spiro linkage and the presence of an azetidine ring fused to a decane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-6-11-7-9(8)4-2-1-3-5-9/h8,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYIZSBKOZYAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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